molecular formula C10H14O B8460000 Propargylcycloheptanone

Propargylcycloheptanone

Cat. No.: B8460000
M. Wt: 150.22 g/mol
InChI Key: MHDOXBYNUYJLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargylcycloheptanone is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-prop-2-ynylcycloheptan-1-one

InChI

InChI=1S/C10H14O/c1-2-6-9-7-4-3-5-8-10(9)11/h1,9H,3-8H2

InChI Key

MHDOXBYNUYJLMU-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide (LDA) in THF (50 ml) was added to a solution of 2,2-dimethylcycloheptanone (13) (10.55 g, 75.37 mmol) in THF (30 ml) at a temperature of 0° C. The mixture was stirred at room temperature for one hour. To this was added dropwise propargylbromide (6.85 ml, 90.44 mmol) at 0° C. The mixture was stirred at room temperature for one hour, and then heated at 50° C. for 3 hours. The mixture was treated with an aqueous ammonium chloride solution, and then purified by distillation (100° C., 2 mmHg) to obtain propargyl-cycloheptanone (14) (7.34 g, 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.